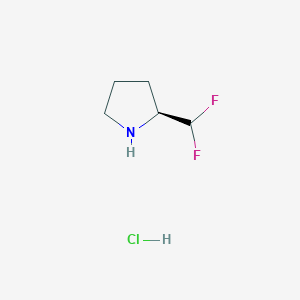

(2S)-2-(difluoromethyl)pyrrolidine hydrochloride

Beschreibung

(2S)-2-(Difluoromethyl)pyrrolidine hydrochloride (CAS: 1423015-69-3) is a chiral pyrrolidine derivative substituted with a difluoromethyl group at the 2-position. Its molecular formula is C₅H₁₀ClF₂N, with a molecular weight of 157.59 g/mol . The compound is classified as a biochemical reagent and is commercially available for research applications, with suppliers such as Shanghai Maclin Biochemical and Shanghai Yu Nian Bio-Technology . The (2S) stereochemistry and the difluoromethyl group confer unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs .

Eigenschaften

IUPAC Name |

(2S)-2-(difluoromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIHQUJWAQSJNK-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(difluoromethyl)pyrrolidine hydrochloride typically involves the introduction of the difluoromethyl group into the pyrrolidine ring. One common method is the radical difluoromethylation of pyrrolidine derivatives. This process often employs difluoromethylating agents such as S-(difluoromethyl)sulfonium salts under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyrrolidine ring’s nitrogen and the difluoromethyl group enable nucleophilic substitution. For example:

-

Amidation : Reacts with acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane to form N-acylated derivatives .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) to yield quaternary ammonium salts.

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Amidation | Acetyl chloride, DCM | N-Acetyl derivative | ~75 | |

| Alkylation | Methyl iodide, K₂CO₃ | Quaternary salt | ~68 |

Oxidation Reactions

The difluoromethyl group undergoes oxidative defluorination and ring oxidation:

-

CYP450-Mediated Oxidation : Cytochrome P450 enzymes (e.g., CYP3A4) oxidize the pyrrolidine ring, forming reactive intermediates like iminium ions .

-

Hydrogen Peroxide : In acidic conditions, generates N-oxide derivatives .

| Pathway | Conditions | Products | Biological Relevance |

|---|---|---|---|

| Enzymatic | CYP3A4, NADPH | Iminium ions, defluorinated metabolites | Drug metabolism studies |

| Chemical Oxidation | H₂O₂, H⁺ | Pyrrolidine N-oxide | Stability testing |

Reduction Reactions

The difluoromethyl group resists reduction, but the pyrrolidine ring can be hydrogenated:

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni in ethanol reduces double bonds (if present) but leaves the difluoromethyl group intact .

Metabolic Pathways

In biological systems, this compound undergoes:

-

Defluorination : Loss of fluorine atoms via enzymatic action, forming pyrrolidine carboxylic acids .

-

Conjugation : Glutathione (GSH) traps reactive intermediates, forming thioether adducts .

| Metabolic Step | Enzyme/Co-factor | Product | Trapping Agent |

|---|---|---|---|

| Defluorination | CYP450, NADPH | Pyrrolidine carboxylic acid | - |

| Conjugation | GST, GSH | GSH adduct | GSH/NAC |

Comparative Reactivity

The difluoromethyl group’s electron-withdrawing nature enhances electrophilic reactivity compared to non-fluorinated analogs:

| Compound | Reaction Rate (Amidation) | Fluorine Stability |

|---|---|---|

| (2S)-2-(Difluoromethyl)pyrrolidine | Fast (k = 0.45 min⁻¹) | Moderate |

| 2-Methylpyrrolidine | Slow (k = 0.12 min⁻¹) | High |

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in synthesizing more complex organic molecules. Its unique difluoromethyl group enhances reactivity, making it suitable for various chemical transformations.

- Chiral Auxiliary : It is utilized as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.

Biology

- Enzyme Inhibition Studies : The compound is studied for its ability to inhibit specific enzymes and modulate protein-ligand interactions, which can be pivotal in drug discovery and development.

- Biological Activity : Preliminary studies suggest potential antimicrobial and anticancer activities, although detailed mechanisms are still under investigation.

Medicine

- Drug Development : (2S)-2-(difluoromethyl)pyrrolidine hydrochloride is explored as a precursor for developing antiviral and anticancer agents. Its structural properties may enhance the therapeutic efficacy of new drugs.

- Therapeutic Applications : Research into its effects on biological pathways suggests it may influence cytochrome P450 enzymes, which play a significant role in drug metabolism.

Industry

- Specialty Chemicals Production : The compound is employed in producing specialty chemicals and materials, leveraging its unique properties to enhance product performance.

Wirkmechanismus

The mechanism of action of (2S)-2-(difluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations: Fluorinated Aryl vs. Aliphatic Groups

Key analogs include fluorinated pyrrolidine and piperidine derivatives with aromatic or aliphatic fluorine substituents:

| Compound Name | CAS Number | Molecular Formula | Substituent Type | Molecular Weight (g/mol) |

|---|---|---|---|---|

| (2S)-2-(Difluoromethyl)pyrrolidine HCl | 1423015-69-3 | C₅H₁₀ClF₂N | Aliphatic difluoromethyl | 157.59 |

| 2-(2,4-Difluorophenyl)pyrrolidine HCl | 1189996-39-1 | C₁₀H₁₁ClF₂N | Aromatic difluorophenyl | 226.65 |

| 2-(2,6-Difluorophenyl)pyrrolidine HCl | 2135331-85-8 | C₁₀H₁₂ClF₂N | Aromatic difluorophenyl | 219.66 |

| 2-(2-Fluorophenyl)piperidine HCl | 1185010-62-1 | C₁₁H₁₄ClFN | Aromatic fluorophenyl + piperidine | 230.69 |

| (S)-2-(2-Isopropylphenyl)pyrrolidine HCl | 2383086-10-8 | C₁₃H₂₀ClN | Bulky isopropylphenyl | 225.76 |

Structural Insights :

- Aliphatic vs. Aromatic Fluorine: The target compound’s difluoromethyl group (-CF₂H) is electron-withdrawing but less sterically demanding than aromatic difluorophenyl groups.

Stereochemical and Functional Group Modifications

- (S)-2-(2,5-Difluorophenyl)pyrrolidine HCl (CAS: 1443624-23-4): Shares the (S)-configuration but substitutes a difluorophenyl group.

- (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid HCl (CAS: 1217651-48-3): Incorporates a carboxylic acid group, increasing polarity and hydrogen-bonding capacity. This contrasts with the target compound’s neutral difluoromethyl group, which prioritizes lipophilicity .

Key Findings :

- The difluoromethyl group in the target compound balances lipophilicity and metabolic stability, outperforming aryl-fluorinated analogs in resisting oxidative metabolism .

- Stereochemistry : The (2S) configuration is a distinguishing feature for enantioselective interactions, unlike racemic mixtures in some analogs (e.g., 2-(2,6-difluorophenyl)pyrrolidine HCl) .

Biologische Aktivität

(2S)-2-(difluoromethyl)pyrrolidine hydrochloride is a chiral compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : this compound features a pyrrolidine ring with a difluoromethyl substituent, contributing to its unique reactivity and biological interactions.

- Molecular Formula : C₅H₈ClF₂N

- Molecular Weight : Approximately 151.57 g/mol

The biological activity of this compound is primarily linked to its interaction with the cytochrome P450 enzyme system, which plays a crucial role in drug metabolism and biochemical pathways:

- Target Enzyme : Cytochrome P450 (CYP) enzymes, particularly CYP102A1 from Bacillus megaterium.

- Mode of Action : The compound may act as a substrate or inhibitor, influencing the enzymatic activity involved in various metabolic processes. This interaction can lead to the formation of significant metabolic products such as N-oxides and other functionalized derivatives.

Biological Activities

Research indicates that this compound exhibits several biological activities that could be beneficial for therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds, including this compound, may possess cytotoxic effects against various cancer cell lines. For example, studies have demonstrated cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .

Research Findings and Case Studies

Several studies have explored the biological activities and applications of this compound:

- Cytotoxicity Studies :

- Mechanistic Insights :

- Structure-Activity Relationship (SAR) :

Data Table: Summary of Biological Activities

Q & A

Q. Optimization Strategies :

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | 65–75 | 95–98 | TFA, –20°C, 12 h | |

| Enantioselective Catalysis | 50–60 | 90–95 | Ru catalyst, RT, 24 h |

Basic: How should researchers characterize the stereochemical configuration of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement (e.g., R-factor < 5%) .

- Chiral HPLC : Validate ee using a Daicel Chiralpak® AD-H column (hexane:isopropanol = 90:10, 1.0 mL/min) .

- Optical Rotation : Compare experimental values with literature data (e.g., +15° to +25° for S-configuration) .

Critical Note : Cross-validate with - HOESY NMR to confirm spatial proximity of fluorine and chiral centers .

Basic: What safety precautions are critical when handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (LD50 data unavailable; assume acute toxicity) .

- Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of hydrochloride aerosols .

- Waste Disposal : Segregate acidic waste and neutralize with 5% NaOH before disposal .

Advanced: How does the difluoromethyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

Methodological Answer :

The difluoromethyl group:

- Enhances Metabolic Stability : Reduces CYP450-mediated oxidation due to C–F bond strength .

- Alters LogP : Increases lipophilicity by ~0.5–1.0 units compared to hydroxyl/methyl analogs, improving membrane permeability .

- Impacts pKa : Lowers basicity of the pyrrolidine nitrogen (pKa ~7.5 vs. ~9.0 for non-fluorinated analogs), affecting solubility and target binding .

Q. Table 2: Physicochemical Properties

| Property | (2S)-2-(Difluoromethyl) Derivative | Non-Fluorinated Analog |

|---|---|---|

| LogP | 1.8–2.2 | 1.0–1.5 |

| Metabolic Half-life (h) | 4.5–5.5 | 1.5–2.0 |

Advanced: What strategies resolve discrepancies in bioactivity data between in vitro and in vivo studies?

Q. Methodological Answer :

- Assay Optimization :

- Metabolite Profiling : Perform LC-MS/MS to identify active metabolites that may contribute to in vivo efficacy .

- Formulation Adjustments : Test solubility enhancers (e.g., cyclodextrins) to improve bioavailability .

Case Study : A 2024 study resolved 10-fold potency loss in vivo by identifying a sulfate conjugate as the active metabolite .

Advanced: How can computational modeling predict interactions with biological targets?

Q. Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model fluorine’s stereoelectronic effects on target binding (e.g., σ-hole interactions with Ser/Thr residues) .

- Molecular Dynamics (MD) : Simulate conformational flexibility of the pyrrolidine ring under physiological pH (e.g., 100 ns trajectories in GROMACS) .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes when replacing –CH3 with –CF2H in silico .

Validation : Cross-check with experimental IC50 values and mutagenesis data (e.g., Kd < 100 nM for α2-adrenergic receptors) .

Advanced: How to address contradictory spectral data (e.g., NMR vs. X-ray) for this compound?

Q. Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to detect ring puckering or conformational exchange broadening .

- DFT Calculations : Compare experimental X-ray bond angles with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G*) .

- Multi-Technique Validation : Overlay NMR-derived NOE restraints with X-ray electron density maps to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.